![molecular formula C7H15N2O7P B14710742 [{2-[(Carboxymethyl)amino]ethyl}(phosphonomethyl)amino]acetic acid CAS No. 13818-23-0](/img/structure/B14710742.png)
[{2-[(Carboxymethyl)amino]ethyl}(phosphonomethyl)amino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-[carboxymethyl(phosphonomethyl)amino]ethylamino]acetic acid is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes multiple functional groups such as carboxyl, phosphonomethyl, and amino groups. These functional groups contribute to its reactivity and versatility in various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[carboxymethyl(phosphonomethyl)amino]ethylamino]acetic acid typically involves multi-step organic reactions. One common method includes the reaction of ethylenediamine with formaldehyde and phosphorous acid, followed by carboxylation. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under specific conditions to maximize yield and minimize by-products. The process may include steps such as crystallization, filtration, and drying to purify the final product.
化学反应分析
Types of Reactions
2-[2-[carboxymethyl(phosphonomethyl)amino]ethylamino]acetic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s reactivity.
Substitution: The amino and phosphonomethyl groups can participate in substitution reactions, where other chemical groups replace them.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学研究应用
2-[2-[carboxymethyl(phosphonomethyl)amino]ethylamino]acetic acid has numerous applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly those involving complexation and catalysis.
Biology: The compound can act as a chelating agent, binding to metal ions and facilitating studies on metal ion interactions in biological systems.
Medicine: Research into its potential therapeutic applications includes its use in drug development and as a diagnostic tool.
Industry: It is employed in the production of specialty chemicals and materials, where its unique functional groups contribute to the desired properties of the final products.
作用机制
The mechanism of action of 2-[2-[carboxymethyl(phosphonomethyl)amino]ethylamino]acetic acid involves its ability to interact with various molecular targets through its functional groups. The carboxyl and phosphonomethyl groups can form strong bonds with metal ions, while the amino groups can participate in hydrogen bonding and other interactions. These properties enable the compound to influence biochemical pathways and processes, making it valuable in both research and industrial applications.
相似化合物的比较
Similar Compounds
Similar compounds include:
N-(phosphonomethyl)glycine: Known for its use as a herbicide, this compound shares the phosphonomethyl group but has a simpler structure.
Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent, EDTA has multiple carboxyl and amino groups, making it effective in binding metal ions.
Uniqueness
What sets 2-[2-[carboxymethyl(phosphonomethyl)amino]ethylamino]acetic acid apart is its combination of carboxyl, phosphonomethyl, and amino groups in a single molecule. This unique structure provides a versatile platform for various chemical reactions and applications, making it a valuable compound in multiple fields of research and industry.
属性
CAS 编号 |
13818-23-0 |
|---|---|
分子式 |
C7H15N2O7P |
分子量 |
270.18 g/mol |
IUPAC 名称 |
2-[2-[carboxymethyl(phosphonomethyl)amino]ethylamino]acetic acid |
InChI |
InChI=1S/C7H15N2O7P/c10-6(11)3-8-1-2-9(4-7(12)13)5-17(14,15)16/h8H,1-5H2,(H,10,11)(H,12,13)(H2,14,15,16) |
InChI 键 |
KNPKPMPHYLXHBW-UHFFFAOYSA-N |
规范 SMILES |
C(CN(CC(=O)O)CP(=O)(O)O)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(Benzylsulfanyl)pyrimido[5,4-e][1,2,4]triazine](/img/structure/B14710659.png)
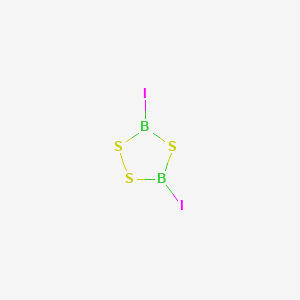



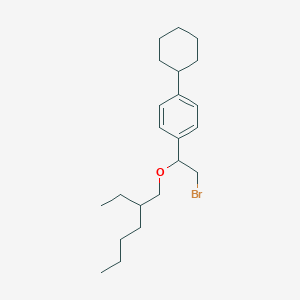
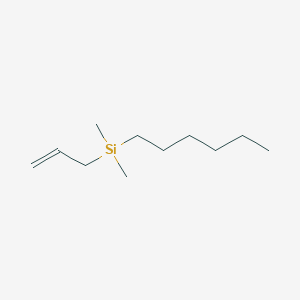
![2-(Chloromethyl)-1,4-dioxaspiro[4.6]undecane](/img/structure/B14710699.png)
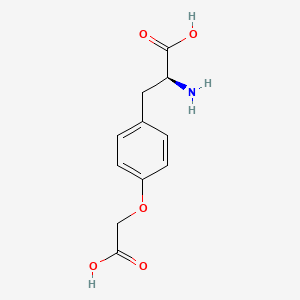
![1-Bicyclo[2.2.1]hept-2-yl-3-methylurea](/img/structure/B14710709.png)
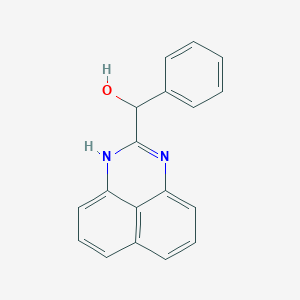
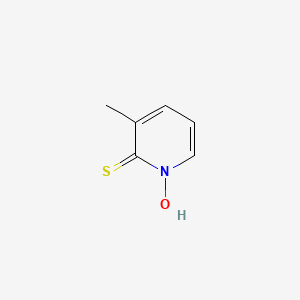
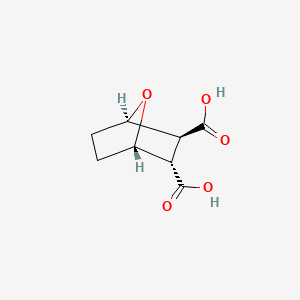
![2-Ethyl-2,3-dihydroimidazo[2,1-a]phthalazine](/img/structure/B14710739.png)
